molecular formula C24H28N2O3 B2934350 (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 2035007-98-6

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2934350
CAS No.: 2035007-98-6
M. Wt: 392.499
InChI Key: YOTWMUARGHPGLT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a chalcone backbone, characterized by its (E)-configured α,β-unsaturated ketone, which is conjugated with a 3,4-dimethoxyphenyl group. This structural motif is known to serve as a versatile pharmacophore. The molecule is further functionalized with a complex amine side chain incorporating both pyrrolidine and 3,4-dihydroisoquinoline heterocycles, structures frequently encountered in bioactive molecules . The integration of the dihydroisoquinoline-pyrrolidine moiety is particularly noteworthy. Dihydroisoquinoline derivatives are a prominent scaffold in drug discovery, with documented scientific investigations into their potential as histamine H3 receptor antagonists and other therapeutic targets. The presence of this privileged structure suggests this compound may be a valuable intermediate or tool compound for researchers developing new ligands for various biological targets. The 3,4-dimethoxyphenyl group is a common substituent in many natural products and synthetic analogues, often contributing to molecular recognition and binding affinity. This product is offered to the scientific community as a high-purity chemical entity to facilitate advanced research and development activities. It is intended for use in biochemical profiling, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies, particularly in the exploration of nitrogen-containing heterocycles. Researchers may find it applicable in projects ranging from neuroscience to oncology, depending on the biological system under investigation. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-22-9-7-18(15-23(22)29-2)8-10-24(27)26-14-12-21(17-26)25-13-11-19-5-3-4-6-20(19)16-25/h3-10,15,21H,11-14,16-17H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWMUARGHPGLT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of airway smooth muscle cells and inhibition of inflammatory cell activation, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD).

Biological Activity

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a chalcone , characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. Its structure includes:

  • Dihydroisoquinoline Moiety : This nitrogen-containing heterocycle is known for its involvement in various biological interactions.
  • Pyrrolidine Group : Enhances the compound's reactivity and binding potential with biological targets.
  • Dimethoxyphenyl Substituent : Contributes to the overall stability and bioactivity of the compound.

The molecular formula for this compound is C22H26N2O3C_{22}H_{26}N_2O_3 with a CAS number of 610764-96-0.

Research indicates that this compound may act primarily through its interaction with various biological receptors. Notably, it has shown potential as a histamine H3 receptor antagonist , which modulates neurotransmitter release and may influence cognitive functions and metabolic processes .

Interaction with Histamine Receptors

In vitro studies have demonstrated that derivatives of this compound can selectively bind to histamine receptors. This interaction is crucial for therapeutic applications in conditions such as cognitive disorders and obesity .

Biological Activities

The biological activities of this compound include:

  • Antifungal Activity : Studies have shown that compounds related to this structure exhibit significant antifungal properties against various strains of fungi. For instance, modifications in the phenyl ring can enhance antifungal efficacy significantly .
CompoundLinear Growth Inhibition (%)
156.8
2 (o-F)78.4
3 (m-F)66.4
4 (p-F)78.4

This table illustrates the impact of different substituents on the antifungal activity of related compounds .

Study on Histamine Receptor Antagonism

A notable study evaluated various derivatives of the compound as histamine H3 receptor antagonists. The research highlighted that certain derivatives exhibited potent binding affinity and functional activity at the H3 receptor while maintaining selectivity against other neurotransmitter receptors .

Antinociceptive Activity

Another area of investigation focused on the antinociceptive properties of related compounds in preclinical models. The results indicated that specific structural modifications led to enhanced pain relief effects in rodent models, suggesting potential therapeutic applications in pain management.

Chemical Reactions Analysis

α,β-Unsaturated Ketone (Enone)

  • Michael Addition: The enone system undergoes nucleophilic attacks at the β-carbon. For example, amines (e.g., pyrrolidine derivatives) add to the double bond in polar aprotic solvents like DMSO or DMF .

  • Cycloaddition: Participation in Diels-Alder reactions with dienes (e.g., furan derivatives) under thermal conditions.

Pyrrolidine-Dihydroisoquinoline Moiety

  • Hydrogenation: The dihydroisoquinoline group can be fully hydrogenated to a tetrahydroisoquinoline using Pd/C or PtO₂ catalysts .

  • N-Alkylation: The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

3,4-Dimethoxyphenyl Group

  • Demethylation: Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding catechol derivatives.

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the aromatic ring’s para position.

Catalytic and Biological Interactions

  • Enzyme Inhibition: The dihydroisoquinoline-pyrrolidine group mimics cationic transition states in enzymatic reactions, potentially inhibiting kinases or methyltransferases (e.g., PRMT5) .

  • Chelation: The enone oxygen and pyrrolidine nitrogen form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

Stability and Degradation

  • Photodegradation: Exposure to UV light induces [2+2] cycloaddition of the enone, forming a cyclobutane derivative.

  • Hydrolytic Stability: The compound resists hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic conditions (e.g., HCl/NaOH, 80°C).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Physicochemical Notes
Target Compound C₂₅H₂₇N₂O₃ 403.5 Enone, dihydroisoquinoline-pyrrolidine, 3,4-dimethoxyphenyl High lipophilicity (logP ~3.5*); potential CNS activity due to dihydroisoquinoline
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one C₂₃H₂₄ClF₃N₂O 436.9 Propanone, chloro-CF₃-phenyl, dihydroisoquinoline-pyrrolidine Higher molecular weight; halogen substituents may enhance toxicity or metabolic stability
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one C₂₁H₂₂N₂O₂ 334.4 Propanone, 4-methoxyindole Lower molecular weight; indole may improve solubility or receptor binding
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one C₂₅H₁₉NO₂ 365.4 Enone, benzoyl-phenylpyrrole Simpler heterocycle; enone likely enhances reactivity in biological systems
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 214.3 Enone, dimethylamino, indole Smaller size; indole and dimethylamino groups may favor kinase inhibition

*logP estimated using fragment-based methods.

Dihydroisoquinoline Derivatives
  • The target compound and the analog from share the dihydroisoquinoline-pyrrolidine system, but the propanone vs. The 3,4-dimethoxyphenyl group in the target may offer better metabolic stability compared to the chloro-CF₃-phenyl group, which could increase hepatotoxicity .
Enone-Containing Analogs
  • The compound in lacks the dihydroisoquinoline-pyrrolidine system but retains the enone moiety. Its benzoyl-phenyl substituents may confer stronger π-π stacking interactions in enzyme binding compared to the target’s dimethoxyphenyl group .
  • The indole-substituted enone in demonstrates the importance of aromatic heterocycles in modulating activity. The dimethylamino group in this compound could enhance solubility, a feature absent in the target compound .

Key Research Findings and Challenges

  • Structural Insights: The dihydroisoquinoline-pyrrolidine system in the target compound is rare in the literature, making direct comparisons challenging. Its closest analog () shows how halogenation alters physicochemical profiles.
  • Knowledge Gaps: No direct biological data for the target compound are available in the evidence. Predictions rely on substituent effects, such as the 3,4-dimethoxyphenyl group’s role in enhancing blood-brain barrier permeability .
  • Synthetic Complexity: Introducing the dihydroisoquinoline-pyrrolidine moiety may require specialized reagents or protecting groups, as seen in ’s use of palladium-catalyzed hydrogenation .

Q & A

Q. What are the key synthetic strategies for preparing (E)-configured enone derivatives like this compound?

The compound’s synthesis likely involves Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions. For example, analogous enones are synthesized via NaOH/ethanol-mediated aldol condensation, followed by purification using column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) . Stereochemical control of the (E)-isomer can be achieved by optimizing reaction time and temperature to favor thermodynamic stability .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • X-ray crystallography : Provides definitive proof of stereochemistry and molecular geometry, as demonstrated for structurally related enones (e.g., CCDC deposition protocols) .
  • NMR : Key signals include the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons, δ ~190 ppm for carbonyl carbon in 13C NMR) and pyrrolidine/dihydroisoquinoline protons (δ ~2.5–4.0 ppm) .

Q. What are the primary structural features influencing this compound’s reactivity?

The (E)-enone moiety and electron-rich 3,4-dimethoxyphenyl group enhance electrophilicity, making the compound prone to nucleophilic attacks (e.g., Michael addition). The dihydroisoquinoline-pyrrolidine system may participate in hydrogen bonding or π-π stacking, critical for biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as shown in analogous pyrrolidine-based syntheses .
  • Catalysis : KI catalysis in acetonitrile reduces side reactions during nucleophilic substitutions .
  • Temperature control : Lower temperatures (0–5°C) suppress undesired polymerization of the enone .

Q. What computational methods validate stereochemical assignments when crystallography is unavailable?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize geometry, comparing theoretical and experimental data to confirm the (E)-configuration .

Q. How do researchers resolve contradictions in solubility or bioactivity data across studies?

  • Solubility discrepancies : Use differential scanning calorimetry (DSC) to assess polymorphic forms .
  • Bioactivity variability : Standardize assay protocols (e.g., MIC testing for antimicrobial activity) and validate via dose-response curves .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the dihydroisoquinoline or dimethoxyphenyl groups to assess their roles in target binding (e.g., antiplasmodial SAR in quinoline-chalcone hybrids) .
  • Molecular docking : Map interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving pyrrolidine intermediates?

  • Intermediate stabilization : Protect amine groups with Boc or Fmoc during steps involving acidic/basic conditions .
  • Flow chemistry : Improve reaction efficiency and reduce decomposition in sensitive steps .

Q. What analytical techniques differentiate between dihydroisoquinoline tautomers?

  • Variable-temperature NMR : Monitor proton shifts to detect tautomeric equilibria .
  • IR spectroscopy : Identify N-H stretching frequencies (~3300 cm⁻¹) to distinguish tautomeric forms .

Data Interpretation and Reproducibility

Q. Why might biological assays show inconsistent results for this compound?

  • Membrane permeability : The dimethoxyphenyl group may affect logP; use Caco-2 cell models to assess absorption .
  • Metabolic instability : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How can crystallographic data be leveraged to predict pharmacological properties?

Analyze packing motifs (e.g., hydrogen-bond networks) to infer solubility and stability, as seen in related dihydroisoquinoline derivatives .

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